1,1,1-Trifluoro-4-methoxyhept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a heptenone backbone
Preparation Methods
The synthesis of 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a trifluoromethyl ketone with a methoxy-substituted alkene in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-methoxyhept-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.
Comparison with Similar Compounds
1,1,1-Trifluoro-4-methoxyhept-3-en-2-one can be compared with similar compounds such as:
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound also contains a trifluoromethyl group but differs in the presence of an ethoxy group instead of a methoxy group.
1,1,1-Trifluoro-3-hexen-2-one: Similar in structure but lacks the methoxy group.
1,1,1-Trifluoro-4-methoxybutan-2-one: Contains a shorter carbon chain compared to this compound. The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.
Properties
CAS No. |
256225-97-5 |
---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methoxyhept-3-en-2-one |
InChI |
InChI=1S/C8H11F3O2/c1-3-4-6(13-2)5-7(12)8(9,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
GIFYJTGRJBMJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.